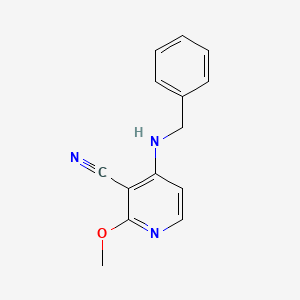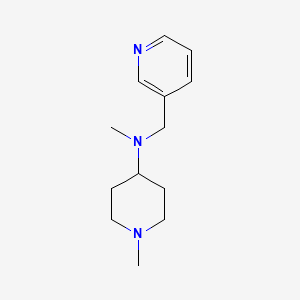
N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine is a synthetic compound known for its potential applications in various scientific fields. This compound features a piperidine ring substituted with a pyridinylmethyl group and two methyl groups on the nitrogen atom. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine typically involves the reaction of 4-piperidone with 3-pyridinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-pyridin-3-ylmethyl-ethane-1,2-diamine
- N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine
- 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(3-pyridinylmethyl)propanamide
Uniqueness
N,1-dimethyl-N-(3-pyridinylmethyl)-4-piperidinamine stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its ability to interact with GPCRs and other molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,1-dimethyl-N-(pyridin-3-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-8-5-13(6-9-15)16(2)11-12-4-3-7-14-10-12/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDVAWUAJTADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]ethanamine](/img/structure/B5045869.png)
![4-[[2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B5045882.png)
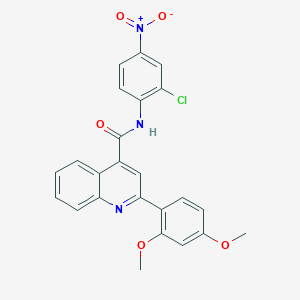
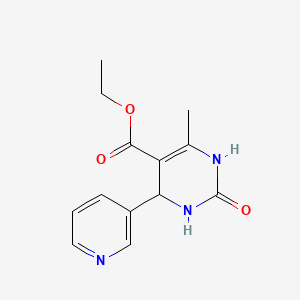

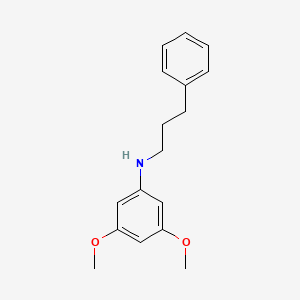
![2-[(4-bromophenyl)amino]-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5045917.png)
![N-(2-methoxyethyl)-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B5045922.png)
![5-[2-(4-FLUOROPHENOXY)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B5045935.png)
![2-ethoxy-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5045953.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5045954.png)
![2,4-dichloro-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5045958.png)
![ethyl 1-[3-(benzyloxy)-4-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5045964.png)
